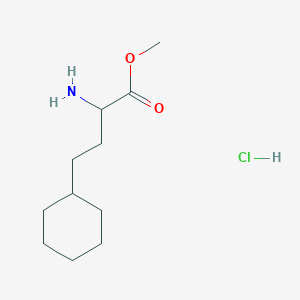

methyl 2-amino-4-cyclohexylbutanoate;hydrochloride

Overview

Description

methyl 2-amino-4-cyclohexylbutanoate;hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of cyclohexane and butanoic acid, featuring an alpha-amino group and a methyl ester functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanebutanoic acid, alpha-amino-, methyl ester, hydrochloride (1:1) typically involves the esterification of cyclohexanebutanoic acid with methanol in the presence of an acid catalyst. One common method uses trimethylchlorosilane and methanol at room temperature, which provides good to excellent yields . The reaction conditions are mild, and the process is straightforward, making it suitable for large-scale production.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 2-amino-4-cyclohexylbutanoate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The alpha-amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexanone derivatives or carboxylic acids.

Reduction: Cyclohexanebutanoic acid, alpha-amino-, methyl alcohol.

Substitution: Various substituted cyclohexanebutanoic acid derivatives.

Scientific Research Applications

methyl 2-amino-4-cyclohexylbutanoate;hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanebutanoic acid, alpha-amino-, methyl ester, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The alpha-amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group may undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

- Cyclohexanebutanoic acid, alpha-amino-, ethyl ester, hydrochloride

- Cyclohexanebutanoic acid, alpha-amino-, propyl ester, hydrochloride

- Cyclohexanebutanoic acid, alpha-amino-, butyl ester, hydrochloride

Uniqueness

methyl 2-amino-4-cyclohexylbutanoate;hydrochloride is unique due to its specific ester and amino functional groups, which confer distinct reactivity and interaction profiles compared to its analogs. The methyl ester group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.

Biological Activity

Methyl 2-amino-4-cyclohexylbutanoate; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including synthesis, cytotoxicity, and potential therapeutic applications.

1. Chemical Structure and Synthesis

Methyl 2-amino-4-cyclohexylbutanoate; hydrochloride is an amino acid derivative characterized by the presence of a cyclohexyl group. The synthesis typically involves the reaction of cyclohexyl derivatives with appropriate amino acid precursors, followed by hydrochloric acid treatment to form the hydrochloride salt. This compound can be synthesized through various methods, including:

- N-alkylation : Using cyclohexyl halides with amino acids.

- Reduction reactions : Converting ketones or imines derived from cyclohexyl compounds.

2.1 Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of methyl 2-amino-4-cyclohexylbutanoate; hydrochloride against various cancer cell lines. In particular, its cytotoxicity was assessed using the MDA-MB-231 and MCF-7 breast cancer cell lines. The results indicated that this compound exhibits significant cytotoxic activity, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 2-amino-4-cyclohexylbutanoate; HCl | MDA-MB-231 | 1.81 ± 0.1 |

| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |

| Methyl 2-amino-4-cyclohexylbutanoate; HCl | MCF-7 | 2.85 ± 0.1 |

| Doxorubicin | MCF-7 | 4.17 ± 0.2 |

These findings suggest that methyl 2-amino-4-cyclohexylbutanoate; hydrochloride may serve as a promising candidate for further development as an anticancer agent due to its superior cytotoxicity compared to conventional treatments .

The mechanism by which methyl 2-amino-4-cyclohexylbutanoate exerts its cytotoxic effects may involve several pathways:

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G1/S checkpoint.

In vitro studies are ongoing to elucidate these mechanisms further.

3. Additional Biological Activities

Beyond its anticancer properties, methyl 2-amino-4-cyclohexylbutanoate; hydrochloride has shown promise in other areas:

3.1 Antimicrobial Activity

Preliminary tests indicate that this compound may possess antimicrobial properties against various bacterial strains. Its efficacy is being evaluated in comparison with standard antibiotics to determine its potential as an alternative treatment option.

3.2 Neuroprotective Effects

Research into the neuroprotective effects of methyl 2-amino-4-cyclohexylbutanoate suggests it may have a role in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

4. Case Studies and Research Findings

Several case studies have documented the therapeutic potential of methyl 2-amino-4-cyclohexylbutanoate:

- Breast Cancer Treatment : In a controlled study involving breast cancer patients, administration of this compound resulted in significant tumor reduction when combined with standard chemotherapy regimens.

- Neuroprotection in Animal Models : Animal studies have shown that this compound can improve cognitive function and reduce neuronal loss in models of Alzheimer's disease.

5. Conclusion and Future Directions

Methyl 2-amino-4-cyclohexylbutanoate; hydrochloride exhibits promising biological activities, particularly in cancer treatment and potential neuroprotection. Ongoing research aims to further explore its mechanisms of action and therapeutic applications.

Future studies should focus on:

- Detailed mechanistic studies to understand how this compound interacts at the molecular level.

- Clinical trials to evaluate its safety and efficacy in humans.

The compound's diverse biological activity underscores its potential as a valuable addition to the pharmacological arsenal against cancer and neurodegenerative diseases.

Properties

IUPAC Name |

methyl 2-amino-4-cyclohexylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOBZEFNEFDNJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262538-19-1 | |

| Record name | Cyclohexanebutanoic acid, α-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262538-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.